(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate
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Description
(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate is a useful research compound. Its molecular formula is C24H21ClF3N3O3 and its molecular weight is 491.9. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Optical Properties
Research by Takagi et al. (2013) focused on the synthesis of phenyl 4-((5''-hexyl-2,2'-bithienyl)methyl)aminobenzoate derivatives, which, like the chemical , involve complex organic structures with potential applications in polymer synthesis. These compounds were used to create poly(p-benzamide)s with oligothiophene on the nitrogen atom, showing controlled polymerization and indicating the potential for creating materials with specific optical properties (Takagi, K., Nobuke, K., Nishikawa, Y., & Yamakado, R., 2013).
Nucleophilic Substitution Reactions
A study by Koh et al. (1999) investigated the kinetics of reactions between Z-thiophenyl 4-nitrobenzoates and X-pyridines, demonstrating the complexity of nucleophilic substitution reactions similar to those that might be involved in the synthesis or modification of the chemical . This research provides insights into the reaction mechanisms that could be leveraged for synthesizing related compounds (Koh, H., Han, K., & Lee, I., 1999).
Liquid Crystals and Mesomorphic Properties
Ong et al. (2018) synthesized a series of new calamitic liquid crystals, showcasing the importance of structural modification in altering the thermotropic behaviors of materials. Although the study does not directly address the chemical , it highlights the potential for creating materials with specific liquid crystalline properties through careful design and synthesis of complex organic molecules (Ong, L., Ha, S., Yeap, G., & Lin, H.-C., 2018).
Properties
IUPAC Name |
[(Z)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF3N3O3/c1-23(2,3)16-8-4-15(5-9-16)22(32)34-31-20(29)14-6-10-18(11-7-14)33-21-19(25)12-17(13-30-21)24(26,27)28/h4-13H,1-3H3,(H2,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYGKNMYEZUPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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